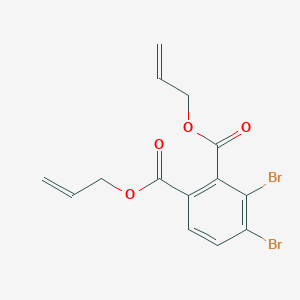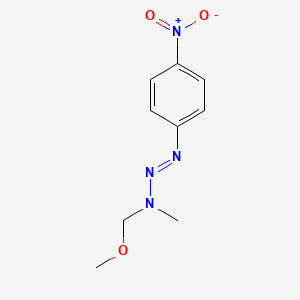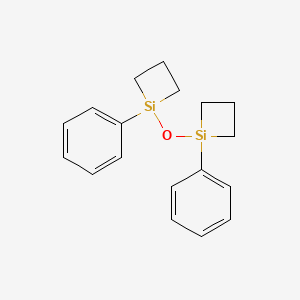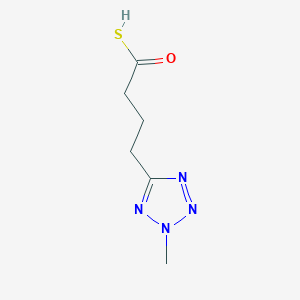
Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate is an organic compound that features a benzene ring substituted with two bromine atoms and two ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate typically involves the reaction of 3,4-dibromophthalic anhydride with allyl alcohol under acidic conditions to form the corresponding ester. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atoms on the benzene ring can be substituted by other electrophiles under appropriate conditions.
Nucleophilic Substitution: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Nucleophilic Substitution: Aqueous sodium hydroxide or other strong bases.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution Products: Various substituted benzene derivatives.
Hydrolysis Products: 3,4-dibromophthalic acid and allyl alcohol.
Oxidation and Reduction Products: Different oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate involves its interaction with various molecular targets. The bromine atoms and ester groups can participate in different chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules or other chemical species . The exact pathways and targets depend on the specific application and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dibromobenzene: A simpler compound with two bromine atoms on the benzene ring.
1,3-Dibromobenzene: Another isomer with bromine atoms in different positions.
1,4-Dibromobenzene: A compound with bromine atoms opposite each other on the benzene ring.
Uniqueness
Diprop-2-en-1-yl 3,4-dibromobenzene-1,2-dicarboxylate is unique due to the presence of both bromine atoms and ester groups on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications that are not possible with simpler dibromobenzene derivatives .
Eigenschaften
CAS-Nummer |
92415-79-7 |
|---|---|
Molekularformel |
C14H12Br2O4 |
Molekulargewicht |
404.05 g/mol |
IUPAC-Name |
bis(prop-2-enyl) 3,4-dibromobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H12Br2O4/c1-3-7-19-13(17)9-5-6-10(15)12(16)11(9)14(18)20-8-4-2/h3-6H,1-2,7-8H2 |
InChI-Schlüssel |
IJVXJAGRWQVWCP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)C1=C(C(=C(C=C1)Br)Br)C(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline](/img/structure/B14357194.png)

![10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14357213.png)


![Bis[2-(pentabromophenoxy)ethyl] butanedioate](/img/structure/B14357225.png)

![(But-2-ene-1,4-diyl)bis[dimethyl(4-methylphenyl)silane]](/img/structure/B14357239.png)
![[2-(Furan-2-yl)phenyl]iodanium iodide](/img/structure/B14357251.png)

![9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate](/img/structure/B14357260.png)



